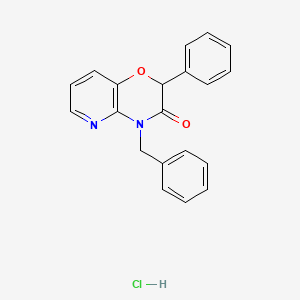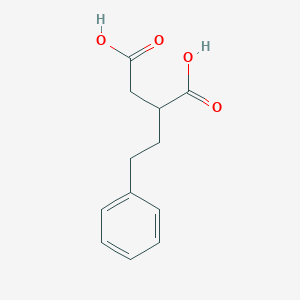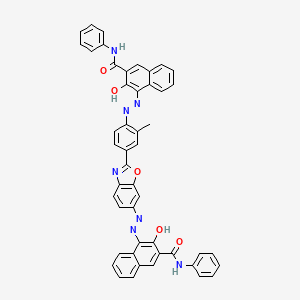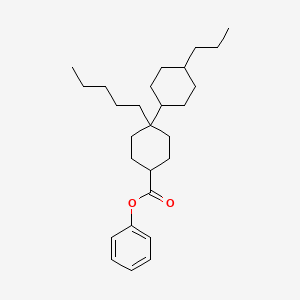
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.62118 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-(4-Propylcyclohexyl)phenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, it can be used as a model compound to study the interactions between cyclohexyl and phenyl groups in biological systems.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with molecular targets such as receptors or enzymes . The cyclohexyl and phenyl groups can engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- trans-4-(4-Butylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- trans-4-(4-Propylcyclohexyl)phenyl acrylate
- trans-4-(4-Propylcyclohexyl)benzonitrile
Uniqueness: The uniqueness of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate lies in its specific combination of cyclohexyl and phenyl groups, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials.
Properties
CAS No. |
83242-82-4 |
|---|---|
Molecular Formula |
C27H42O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenyl 4-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H42O2/c1-3-5-9-19-27(24-15-13-22(10-4-2)14-16-24)20-17-23(18-21-27)26(28)29-25-11-7-6-8-12-25/h6-8,11-12,22-24H,3-5,9-10,13-21H2,1-2H3 |
InChI Key |
HZNZXHLRNUKZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(CC1)C(=O)OC2=CC=CC=C2)C3CCC(CC3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


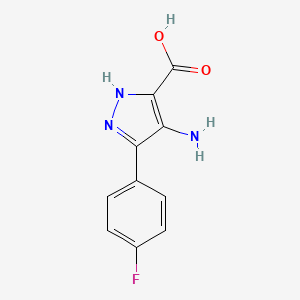

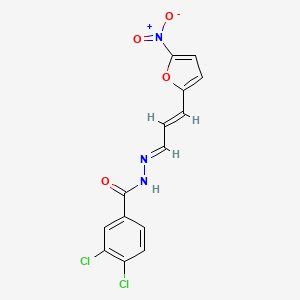
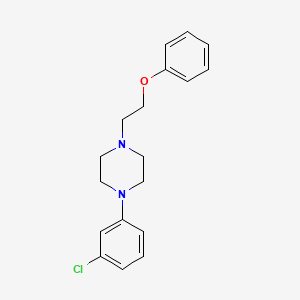
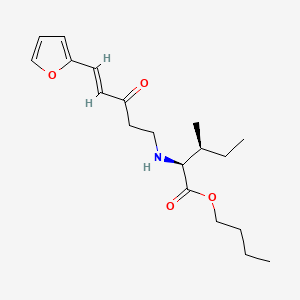
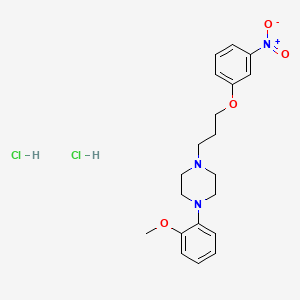
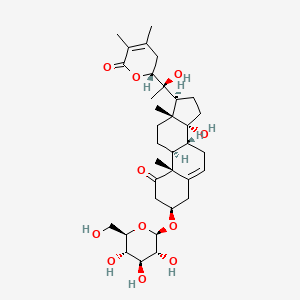


![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)

